3-O-Methyldopa Monohydrate
3-O-Methyldopa Monohydrate
3-O-methyl-L-DOPA is a metabolite of L-DOPA, produced by the activity of catechol O-methyltransferase. 3-O-methyl-L-DOPA may have effects of its own or it may compete with the actions of L-DOPA.
Brand Name:
Vulcanchem
CAS No.:
200630-46-2
VCID:
VC0026833
InChI:
InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1
SMILES:
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O
Molecular Formula:
C10H15NO5
Molecular Weight:
229.23 g/mol
3-O-Methyldopa Monohydrate
CAS No.: 200630-46-2
Cat. No.: VC0026833
Molecular Formula: C10H15NO5
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 3-O-methyl-L-DOPA is a metabolite of L-DOPA, produced by the activity of catechol O-methyltransferase. 3-O-methyl-L-DOPA may have effects of its own or it may compete with the actions of L-DOPA. |
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CAS No. | 200630-46-2 |
Molecular Formula | C10H15NO5 |
Molecular Weight | 229.23 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate |
Standard InChI | InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1 |
Standard InChI Key | IDRRCKUGGXLORG-FJXQXJEOSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O |
SMILES | COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O |
Canonical SMILES | COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O |
Appearance | Assay:≥98%A crystalline solid |
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